5-Chloro-2,2'-bipyridine
Overview
Description
5-Chloro-2,2’-bipyridine: is an organic compound with the molecular formula C10H7ClN2 . It is a derivative of bipyridine, where a chlorine atom is substituted at the 5-position of the bipyridine structure. This compound is known for its applications in coordination chemistry, where it acts as a ligand, forming complexes with various metal ions. These complexes are often used in catalysis, materials science, and as intermediates in the synthesis of other chemical compounds .
Mechanism of Action
Target of Action
5-Chloro-2,2’-bipyridine is a type of bipyridine derivative . Bipyridines and their analogues are widely used in the formation of metal complexes for their potential applications in electrochemistry, catalysis, analytical chemistry, biochemistry and also in the mimic chemistry as a substitute for amino acid side group . .
Mode of Action
It is known that bipyridine compounds strongly coordinate with metal centers . This suggests that 5-Chloro-2,2’-bipyridine may interact with its targets through coordination, potentially altering their function or activity.
Biochemical Pathways
Bipyridine compounds are known to be involved in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . This suggests that 5-Chloro-2,2’-bipyridine may have a broad impact on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
Bipyridine and its derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the bipyridine derivative.
Cellular Effects
Bipyridine derivatives have been shown to act as redox mediators in photosystem I-based biophotovoltaic devices , suggesting that they may influence cellular processes related to energy production and electron transfer.
Molecular Mechanism
Bipyridine compounds are known to strongly coordinate with metal centers, which can influence their reactivity and interactions with other molecules .
Metabolic Pathways
Bipyridine derivatives are known to be involved in various chemical reactions, but specific enzymes or cofactors that interact with 5-Chloro-2,2’-bipyridine have not been identified .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under palladium catalysis . The reaction conditions usually require mild temperatures and the presence of a suitable solvent, such as toluene. Another method is the Suzuki coupling , which uses boronic acids as coupling partners and palladium catalysts to achieve the desired bipyridine derivative .
Industrial Production Methods: Industrial production of 5-Chloro-2,2’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coordination Reactions: It forms complexes with metal ions, acting as a bidentate ligand.
Oxidation and Reduction Reactions: The bipyridine core can undergo redox reactions, which are essential in catalytic cycles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Coordination Reactions: Metal salts like nickel chloride or cobalt nitrate in aqueous or organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing the chlorine atom.
Coordination Reactions: Metal complexes with specific geometries and properties.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the bipyridine core.
Scientific Research Applications
Chemistry: 5-Chloro-2,2’-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis, including cross-coupling reactions and polymerization processes .
Biology and Medicine: In biological research, metal complexes of 5-Chloro-2,2’-bipyridine are studied for their potential as therapeutic agents. These complexes can exhibit antimicrobial, anticancer, and enzyme inhibition properties .
Industry: In the industrial sector, 5-Chloro-2,2’-bipyridine is used in the synthesis of advanced materials, such as conductive polymers and coordination polymers. These materials have applications in electronics, sensors, and as catalysts in various chemical processes .
Comparison with Similar Compounds
2,2’-Bipyridine: A parent compound without the chlorine substitution, widely used in coordination chemistry.
4,4’-Bipyridine: Another isomer with different coordination properties and applications.
6-Chloro-2,2’-bipyridine: A positional isomer with the chlorine atom at the 6-position.
Uniqueness: 5-Chloro-2,2’-bipyridine is unique due to its specific substitution pattern, which can influence its coordination behavior and reactivity. The presence of the chlorine atom can also affect the electronic properties of the bipyridine core, making it suitable for specific applications in catalysis and materials science .
Properties
IUPAC Name |
5-chloro-2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLWWCDRDDNKHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451243 | |
Record name | 5-CHLORO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162612-08-0 | |
Record name | 5-CHLORO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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